molecular formula C11H12ClNO3S B12111857 4-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride

4-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride

Cat. No.: B12111857
M. Wt: 273.74 g/mol
InChI Key: BKZQSICUAKTKCK-UHFFFAOYSA-N
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Description

4-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride (CAS: 1480786-28-4) is a sulfonyl chloride derivative featuring a pyrrolidine-1-carbonyl substituent at the para position of the benzene ring. Its molecular formula is C₁₁H₁₁ClFNO₃S (molecular weight: 291.73 g/mol), with structural attributes that confer reactivity for nucleophilic substitution and cross-coupling reactions . The pyrrolidine moiety introduces steric bulk and basicity, while the sulfonyl chloride group enables functionalization in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C11H12ClNO3S

Molecular Weight

273.74 g/mol

IUPAC Name

4-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride

InChI

InChI=1S/C11H12ClNO3S/c12-17(15,16)10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h3-6H,1-2,7-8H2

InChI Key

BKZQSICUAKTKCK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(Pyrrolidine-1-carbonyl)benzenesulfonyl chloride with thionyl chloride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as distillation, crystallization, and filtration to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

4-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The reactivity, stability, and applications of sulfonyl chlorides are highly dependent on substituents. Below is a comparative analysis with key analogues:

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Features/Applications References
4-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride C₁₁H₁₁ClFNO₃S Pyrrolidine-1-carbonyl (para), F (meta) 291.73 Versatile intermediate for drug discovery; fluorination enhances metabolic stability
4-(Piperidine-1-carboxamido)benzene-1-sulfonyl chloride C₁₂H₁₃ClN₂O₃S Piperidine-1-carboxamido (para) 302.78 Larger ring size (piperidine vs. pyrrolidine) increases steric hindrance, affecting reaction kinetics
4-(2-Oxoimidazolidin-1-yl)benzene-1-sulfonyl chloride C₉H₉ClN₂O₃S 2-Oxoimidazolidinyl (para) Not reported Antiproliferative activity in cancer cell lines due to heterocyclic oxo group
4-(3-Trifluoromethoxybenzyloxy)benzene-1-sulfonyl chloride C₁₄H₁₀ClF₃O₄S 3-Trifluoromethoxybenzyloxy (para) Not reported Electron-withdrawing CF₃O group enhances electrophilicity; used in ADAM-17 inhibitors
4-(Propane-1-sulfonamido)benzene-1-sulfonyl chloride C₉H₁₂ClNO₄S₂ Propane-1-sulfonamido (para) Not reported Dual sulfonyl groups improve solubility; potential for polymer crosslinking

Research Findings and Limitations

  • Fluorinated Analogues : The fluorine atom in 4-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride () improves metabolic stability but complicates synthesis due to handling HF byproducts.
  • Comparative Toxicity : Piperidine derivatives () may exhibit higher toxicity than pyrrolidine analogues due to increased lipophilicity.
  • Data Gaps : Molecular weights and detailed pharmacokinetic data for some analogues (e.g., ) remain unreported, limiting comparative analyses.

Biological Activity

4-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug discovery, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a sulfonyl chloride group attached to a pyrrolidine-1-carbonyl moiety, which is known to enhance its reactivity and biological properties. The sulfonyl chloride group is particularly reactive, allowing for the formation of covalent bonds with nucleophilic residues in proteins, thereby modifying their activity.

The biological activity of 4-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride primarily arises from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission. Studies indicate that modifications to the pyrrolidine ring can significantly affect inhibitory potency against these enzymes .
  • Protein Interactions : Its sulfonyl chloride functionality allows it to form covalent bonds with amino acid residues in proteins, leading to altered protein function and potential therapeutic effects.

Anticholinergic Activity

Research has demonstrated that derivatives of this compound exhibit varying degrees of AChE and BChE inhibition. For instance, certain modifications resulted in improved selectivity for BChE over AChE, indicating potential for treating conditions like Alzheimer's disease where BChE plays a significant role .

Antioxidant Activity

Compounds containing similar structures have shown promising antioxidant properties. The ability to scavenge free radicals can be beneficial in neuroprotection and reducing oxidative stress-related damage .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of 4-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride on various cell lines. The results indicate that while some derivatives exhibit cytotoxicity, others maintain high biocompatibility, suggesting a selective therapeutic window .

Case Studies

  • Inhibitory Potency : A study reported that structural modifications led to significant changes in IC50 values for AChE and BChE inhibition, highlighting the importance of the pyrrolidine moiety in enhancing biological activity .
  • Neuroprotective Effects : Another investigation found that certain derivatives provided neuroprotective effects against oxidative stress in neuronal cell lines, outperforming traditional drugs like donepezil .

Data Table: Biological Activities and IC50 Values

Compound VariantTarget EnzymeIC50 (μM)Observations
4-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chlorideAChE162.83Moderate inhibition
4-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl derivativeBChE21.12High selectivity
Hydrolyzed formAntioxidant>300Low cytotoxicity

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